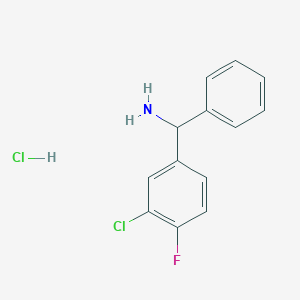

(3-Chloro-4-fluorophenyl)-phenylmethanamine;hydrochloride

Description

(3-Chloro-4-fluorophenyl)-phenylmethanamine hydrochloride is a substituted benzylamine derivative featuring a phenyl group attached to a methanamine backbone, with a 3-chloro-4-fluorophenyl substituent. The hydrochloride salt enhances its stability and solubility for pharmaceutical or agrochemical applications. The 3-chloro-4-fluorophenyl group is a pharmacophoric motif known to enhance binding affinity in enzyme inhibitors, such as tyrosinase . Its synthesis typically involves nucleophilic aromatic substitution or coupling reactions, as seen in related compounds .

Properties

IUPAC Name |

(3-chloro-4-fluorophenyl)-phenylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFN.ClH/c14-11-8-10(6-7-12(11)15)13(16)9-4-2-1-3-5-9;/h1-8,13H,16H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFYWOOZYARFOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)F)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluorophenyl)-phenylmethanamine;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and benzyl chloride.

Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane or toluene. A base such as sodium hydroxide or potassium carbonate is used to facilitate the nucleophilic substitution reaction.

Procedure: The 3-chloro-4-fluoroaniline is reacted with benzyl chloride in the presence of the base to form the intermediate (3-Chloro-4-fluorophenyl)-phenylmethanamine. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of (3-Chloro-4-fluorophenyl)-phenylmethanamine;hydrochloride follows a similar synthetic route but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to mix the starting materials and reagents under controlled temperature and pressure conditions.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.

Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluorophenyl)-phenylmethanamine;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The amine group can be oxidized to form corresponding nitroso or nitro derivatives, while reduction can lead to the formation of secondary or tertiary amines.

Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Substitution Products: Formation of substituted phenylmethanamines.

Oxidation Products: Formation of nitroso or nitro derivatives.

Reduction Products: Formation of secondary or tertiary amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly in the development of new therapeutic agents. The presence of both chloro and fluorine substituents on the phenyl ring can significantly influence the biological activity of the compound.

- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by targeting specific pathways involved in tumor growth. For instance, modifications in the phenyl rings can enhance binding affinity to cancer-related targets, potentially leading to more effective treatments .

- Antidepressant Effects : The structure of (3-Chloro-4-fluorophenyl)-phenylmethanamine;hydrochloride suggests potential use as an antidepressant. Compounds with similar amine functionalities have been shown to interact with neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation .

Synthesis and Derivatives

The synthesis of (3-Chloro-4-fluorophenyl)-phenylmethanamine;hydrochloride involves several chemical reactions that can be optimized to produce various derivatives with enhanced properties.

- Synthetic Pathways : The compound can be synthesized through nucleophilic substitution reactions involving chlorinated and fluorinated phenyl derivatives. This allows for the modification of substituents to tailor the pharmacological profile of the resulting compounds .

- Derivatives : Research into derivatives of this compound has revealed enhanced solubility and bioavailability, which are crucial for effective drug formulation. The introduction of different functional groups can lead to improved interactions with biological targets .

Analytical Applications

(3-Chloro-4-fluorophenyl)-phenylmethanamine;hydrochloride is also used in analytical chemistry for various purposes.

- Chromatography : This compound can serve as a standard or reference material in chromatographic methods, aiding in the separation and identification of similar compounds in complex mixtures. Its distinct chemical properties allow for effective analysis using techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .

- Spectroscopic Studies : The unique spectral characteristics of this compound make it suitable for spectroscopic analysis, including NMR and IR spectroscopy, which are essential for understanding molecular interactions and conformations in different environments .

Case Studies

Several case studies highlight the application of (3-Chloro-4-fluorophenyl)-phenylmethanamine;hydrochloride in drug discovery and development.

- Case Study 1 : A study investigating the anticancer properties of a series of phenylmethanamine derivatives found that modifications similar to those present in (3-Chloro-4-fluorophenyl)-phenylmethanamine;hydrochloride led to increased cytotoxicity against various cancer cell lines. This underscores the importance of structural modifications in enhancing therapeutic efficacy .

- Case Study 2 : In a pharmacokinetic study, a derivative of this compound was evaluated for its absorption, distribution, metabolism, and excretion (ADME) properties. Results indicated favorable profiles compared to existing drugs, suggesting potential for further development into a clinically viable option .

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluorophenyl)-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (3-Chloro-4-fluorophenyl)-phenylmethanamine hydrochloride can be contextualized against the following analogs:

Structural Analogues

Functional Comparisons

- Substituent Effects: Halogenation: The 3-chloro-4-fluoro motif in the target compound enhances halogen bonding with biological targets compared to non-halogenated analogs (e.g., phenylmethanamine derivatives in ) . Electron-Withdrawing Groups: Sulfonyl () and trifluoromethyl () substituents increase electrophilicity and metabolic stability but may reduce membrane permeability. Stereochemistry: Chiral analogs like (R)-1-(3-Chloro-4-fluorophenyl)ethanamine HCl () highlight the importance of enantiopurity in pharmacological activity.

Synthetic Routes :

- The target compound shares synthetic strategies with analogs, such as nucleophilic substitution (e.g., displacement of fluorine by amines in ) or coupling reactions (e.g., piperazine amidation in ).

- Cyclopropane-containing derivatives () require specialized cyclization techniques, adding complexity compared to linear chain analogs.

- Physicochemical Properties: Solubility: Hydrochloride salts generally improve aqueous solubility. The sulfonyl derivative () has higher solubility due to polar sulfonyl groups, whereas trifluoromethyl-substituted analogs () are more lipophilic.

Biological Activity

(3-Chloro-4-fluorophenyl)-phenylmethanamine;hydrochloride is a compound of interest due to its potential biological activities, particularly in therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

The compound consists of a phenylmethanamine backbone with chloro and fluoro substituents on the aromatic ring. The presence of these halogen atoms can significantly influence the compound's pharmacological properties, such as lipophilicity and receptor binding affinity.

Research indicates that halogenated phenylmethanamines can act as enzyme inhibitors or receptor modulators. The introduction of halogen groups often enhances the potency of these compounds by altering their electronic properties and steric configuration, which can improve binding to biological targets.

Biological Activity Overview

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties against various pathogens, including resistant strains like MRSA. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Neuropharmacological Effects : Compounds in this class have been investigated for their potential neuroprotective effects, particularly in models of neurodegenerative diseases. They may inhibit protein aggregation associated with conditions like Alzheimer’s disease.

- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation through modulation of cytokine release and inhibition of inflammatory pathways.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies : A study demonstrated that transition metal complexes with similar amine structures exhibited significant antimicrobial activity against Staphylococcus aureus and MRSA, suggesting that (3-Chloro-4-fluorophenyl)-phenylmethanamine;hydrochloride may share similar properties due to its structural analogies .

- Neuropharmacology : In a recent investigation, compounds structurally related to (3-Chloro-4-fluorophenyl)-phenylmethanamine were tested for their ability to inhibit amyloid-beta aggregation, showing over 50% inhibition at a concentration of 10 μM. This suggests potential applications in treating Alzheimer's disease .

- Anti-inflammatory Effects : Research on related compounds has indicated that they can modulate inflammatory responses by inhibiting pro-inflammatory cytokines in vitro, highlighting their potential as therapeutic agents in inflammatory diseases .

Q & A

Basic Research Question

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–7.8 ppm) and methanamine protons (δ 3.1–3.5 ppm). provides an NMR spectrum for phenylmethanamine hydrochloride in DMSO-d₆, highlighting split patterns due to fluorine/chlorine substituents .

- HPLC : Use C18 columns with acidic mobile phases (0.1% TFA) to assess purity >95% (retention time ~8–10 min) .

- Mass Spectrometry : ESI-MS in positive mode confirms the molecular ion [M+H]⁺ at m/z 280.1 (calculated) .

How can researchers resolve discrepancies in NMR data between synthesized batches?

Advanced Research Question

Discrepancies often arise from:

- Solvent impurities : Ensure deuterated solvents are anhydrous (e.g., DMSO-d₆ dryness verified by H₂O peak at δ 3.3 ppm) .

- Tautomerism or rotamers : Variable temperature NMR (25–60°C) can stabilize conformers for consistent splitting .

- Residual HCl : Excess HCl shifts amine proton signals; neutralize with NaHCO₃ before analysis .

Q. Methodological Approach :

Compare with literature spectra (e.g., for baseline comparisons).

Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

What computational methods validate the molecular structure and stability of this compound?

Advanced Research Question

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate bond lengths/angles. highlights the role of exact-exchange terms in improving thermochemical accuracy for halogenated systems .

- Solvent Effects : PCM models (e.g., water/DMSO) predict solubility and protonation states.

- Thermodynamic Stability : Calculate Gibbs free energy of salt formation (ΔG < 0 confirms spontaneity) .

How can researchers ensure high purity of the compound for pharmacological assays?

Basic Research Question

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to remove unreacted precursors .

- Ion-Pair Chromatography : Employ heptafluorobutyric acid as an ion-pairing agent to separate charged impurities .

- Elemental Analysis : Verify C, H, N, Cl, F content within ±0.3% of theoretical values .

What challenges arise in crystallizing (3-Chloro-4-fluorophenyl)-phenylmethanamine hydrochloride for X-ray diffraction?

Advanced Research Question

- Hygroscopicity : The hydrochloride salt absorbs moisture, complicating crystal growth. Use anhydrous ethyl acetate under nitrogen for slow evaporation .

- Disorder in Halogens : Fluorine/chlorine atoms may cause positional disorder. SHELXL refinement () with anisotropic displacement parameters improves resolution .

- Data Collection : High-resolution synchrotron sources (λ = 0.7–1.0 Å) enhance weak diffraction from small crystals .

How do researchers analyze contradictory bioactivity data across studies involving this compound?

Advanced Research Question

Contradictions may stem from:

- Impurity Profiles : Trace solvents (e.g., DMF) in synthesis can inhibit enzyme activity. LC-MS/MS identifies contaminants .

- Assay Conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation of the amine group. Use potentiometric titration to determine pKa .

- Cell Line Variability : Validate target expression (e.g., RT-PCR) before pharmacological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.